molecular formula C10H8F2O2 B15273979 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one

Katalognummer: B15273979
Molekulargewicht: 198.17 g/mol
InChI-Schlüssel: QSTJKUOMXYVZLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenol with a fluorinated reagent to introduce the difluoro substituents, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoro substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of functionalized benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials, catalysts, and ligands.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoro substituents and benzofuran core can influence the compound’s binding affinity and selectivity, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyl-6,7-difluoro-1-benzofuran: Lacks the dihydro and ketone functionalities, which may result in different chemical and biological properties.

    6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one: Similar structure but without the ethyl group, potentially affecting its reactivity and applications.

    2-Ethyl-1-benzofuran-3-one: Lacks the difluoro substituents, which can influence its chemical behavior and interactions.

Uniqueness

2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the combination of ethyl and difluoro substituents along with the dihydro and ketone functionalities

Eigenschaften

Molekularformel

C10H8F2O2

Molekulargewicht

198.17 g/mol

IUPAC-Name

2-ethyl-6,7-difluoro-1-benzofuran-3-one

InChI

InChI=1S/C10H8F2O2/c1-2-7-9(13)5-3-4-6(11)8(12)10(5)14-7/h3-4,7H,2H2,1H3

InChI-Schlüssel

QSTJKUOMXYVZLM-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=O)C2=C(O1)C(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.